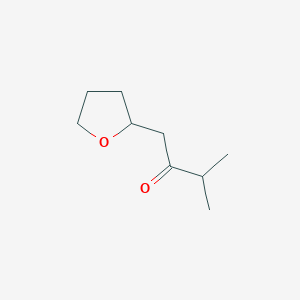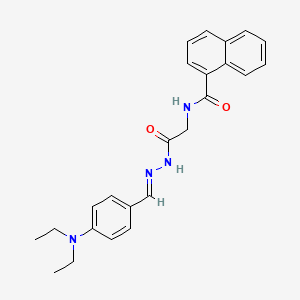![molecular formula C20H20N8OS B2683164 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1797728-54-1](/img/structure/B2683164.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds, such as benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone, has been explored for their potential anti-inflammatory and analgesic properties. These compounds have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities in various tests, indicating their potential for medical applications beyond their structural novelty (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
Research into pyrazolopyrimidines derivatives has shown promising anticancer and anti-5-lipoxygenase activities. A novel series of these compounds have been synthesized and evaluated, indicating a potential pathway for the development of new therapeutic agents targeting cancer and inflammation-related diseases (Rahmouni et al., 2016).
Antimicrobial Activity
Novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have been synthesized and shown to possess significant antimicrobial activity against a range of bacteria and fungi. This research highlights the potential of such compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Suresh et al., 2016).
Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds exhibit significant in vitro activity, providing a new avenue for tuberculosis treatment strategies (Jeankumar et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8OS/c1-13-3-2-4-15-18(13)25-20(30-15)26-19(29)14-5-7-27(8-6-14)16-9-17(23-11-22-16)28-12-21-10-24-28/h2-4,9-12,14H,5-8H2,1H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEELUIOAJFQCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetonitrile](/img/structure/B2683089.png)
![2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2683091.png)

![2-(1,2-benzoxazol-3-yl)-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)acetamide](/img/structure/B2683093.png)
![8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2683096.png)

![methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2683099.png)
![N-[4-[2-(Hydroxymethyl)-2-(2-methylpropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2683101.png)

![4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2683103.png)
